molecular formula C9H10Cl2N2 B13601994 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine

Cat. No.: B13601994
M. Wt: 217.09 g/mol
InChI Key: AUSBXULDROGBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is a sophisticated chemical scaffold of significant interest in modern agrochemical and pharmaceutical research. This compound features a strategic fusion of a dichloropyridine ring and a pyrrolidine moiety, two heterocycles renowned for their prevalence in bioactive molecules . The pyridine component is a cornerstone in 21st-century agrochemistry, often employed to reduce application dosages, overcome pest resistance, and create patentable structures with novel modes of action . Concurrently, the saturated pyrrolidine ring, with its sp3-hybridization and non-planarity, offers superior three-dimensional coverage and the ability to finely tune critical physicochemical parameters such as solubility and lipophilicity . This makes the hybrid molecule a valuable building block for designing new active ingredients. The presence of multiple halogen atoms and a basic nitrogen in the pyrrolidine ring provides versatile synthetic handles for further functionalization, allowing researchers to explore a wide chemical space and optimize the structure for specific biological targets . This reagent is presented as a high-purity solid for research applications and is strictly designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

2,5-dichloro-4-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C9H10Cl2N2/c10-7-5-13-9(11)4-6(7)8-2-1-3-12-8/h4-5,8,12H,1-3H2

InChI Key

AUSBXULDROGBOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=NC=C2Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2,5 Dichloro 4 Pyrrolidin 2 Yl Pyridine

Strategies for Regioselective Dichlorination of Pyridine (B92270) Precursors

The introduction of two chlorine atoms at the C2 and C5 positions of a pyridine ring necessitates a regioselective approach. Direct dichlorination of pyridine often leads to a mixture of isomers, making it an unattractive route for specific substitution patterns. More controlled strategies typically involve multi-step sequences starting from pre-functionalized pyridine derivatives.

One effective strategy begins with the alkoxylation of 2-chloropyridine (B119429) or 2-bromopyridine. This is followed by chlorination of the resulting alkoxylated product with gaseous chlorine in an aqueous suspension. This method, however, can produce a mixture of 2,5- and 2,3-dichloropyridine (B146566) isomers, which then require separation, often through water vapor distillation and subsequent crystallization. acsgcipr.org

Another approach involves the vapor-phase chlorination of pyridine or substituted pyridines. This method can offer selectivity, but it often requires high temperatures, typically between 350°C and 500°C in a primary reaction zone, followed by a secondary zone at a lower temperature (below 340°C). whiterose.ac.uk While this can provide 2-chloropyridine and 2,6-dichloropyridine (B45657) with good selectivity, achieving the 2,5-dichloro substitution pattern directly remains a challenge. whiterose.ac.uk

A more contemporary and versatile method for regioselective halogenation involves the use of designed phosphine (B1218219) reagents. mdpi.com This strategy allows for the halogenation of a broad range of unactivated pyridines and can be applied in late-stage functionalization of complex molecules. mdpi.com For instance, a pyridine can be converted to a phosphonium (B103445) salt at a specific position, which is then displaced by a halide nucleophile. This offers a high degree of regiocontrol that is often difficult to achieve with traditional electrophilic aromatic substitution reactions. While not explicitly detailed for 2,5-dichlorination, this methodology presents a promising avenue for accessing the desired dichlorinated pyridine precursor.

A green and safe preparation method for 2,5-dichloropyridine (B42133) has been developed starting from maleic diester and nitromethane. The process involves condensation, hydrogenation cyclization, and subsequent chlorination. This method is highlighted by its high reaction selectivity, yield, and purity, with the added benefits of reduced wastewater and enhanced safety. researchgate.net

MethodStarting MaterialReagentsKey Features
Multi-step Chemical Synthesis2-chloro- or 2-bromo-pyridine1. Base, Alcohol 2. Cl2 (gas), H2OCan produce isomer mixtures requiring separation. acsgcipr.org
Vapor-Phase ChlorinationPyridine or substituted pyridineCl2 (gas), Inert gasHigh temperatures required; selectivity can be an issue. whiterose.ac.uk
Designed Phosphine ReagentsPyridinePhosphine reagent, Halide sourceHigh regioselectivity; suitable for complex molecules. mdpi.com
Green Synthesis RouteMaleic diester, NitromethaneVariousHigh selectivity and yield; environmentally friendly. researchgate.net

Enantioselective Synthesis of the Pyrrolidin-2-yl Moiety within the Pyridine Framework

The introduction of the chiral pyrrolidin-2-yl group is a critical step that defines the stereochemical identity of the final molecule. Asymmetric synthesis of this moiety can be achieved through several sophisticated catalytic methods.

One of the most powerful approaches is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method is highly atom-economical and can establish up to four new contiguous stereocenters with high regio- and diastereoselectivity. A variety of chiral metal catalysts and organocatalysts have been developed to optimize the efficiency and enantioselectivity of this reaction.

A "memory of chirality" approach offers an efficient strategy for the asymmetric synthesis of pyrrolidines with adjacent stereocenters. This method involves an intramolecular SN2' reaction of α-amino ester enolates with allylic halides, yielding functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity. rsc.org This strategy relies on the influence of a single chiral center in the substrate to direct the formation of new stereocenters.

Furthermore, enantioselective lithiation of N-Boc-pyrrolidine, pioneered by Beak, provides a versatile route to enantioenriched pyrrolidines. The use of a chiral ligand, such as (-)-sparteine, in conjunction with sec-butyllithium, allows for the enantioselective deprotonation of N-Boc-pyrrolidine. The resulting configurationally stable lithiated species can then be reacted with various electrophiles to produce enantioenriched 2-substituted pyrrolidines with good selectivity. nih.gov

The choice of catalyst and reaction conditions is paramount in achieving high enantiomeric excess (ee). For instance, in certain asymmetric syntheses of pyrrolidines, the use of specific chiral phosphoric acids as catalysts can lead to high enantioselectivity. The reaction temperature can also have a profound, and sometimes non-linear, effect on the enantiomeric outcome. whiterose.ac.ukrsc.org

MethodKey FeaturesCatalyst/Reagent
Asymmetric 1,3-Dipolar CycloadditionAtom-economical, high stereocontrol.Chiral metal catalysts or organocatalysts.
Memory of ChiralityIntramolecular SN2' reaction, excellent diastereo- and enantioselectivity. rsc.orgα-amino ester enolates with allylic halides. rsc.org
Enantioselective LithiationEnantioselective deprotonation followed by electrophilic quench. nih.govs-BuLi/(-)-sparteine. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes for Pyridine Functionalization with Pyrrolidines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for forging carbon-nitrogen bonds on electron-deficient aromatic rings like dichloropyridines. In the context of synthesizing 2,5-dichloro-4-(pyrrolidin-2-yl)pyridine, an SNAr reaction between a suitably activated dichloropyridine and a chiral pyrrolidine (B122466) derivative is a plausible and direct approach.

The regioselectivity of SNAr reactions on dichloropyridines is highly dependent on the electronic properties of the ring and the position of the substituents. For 2,4-dichloropyridines, nucleophilic attack generally occurs preferentially at the C4 position. researchgate.net This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the ring nitrogen, which provides greater stabilization when the attack is at the C2 or C4 positions. The preference for C4 over C2 can be influenced by steric hindrance from the nitrogen lone pair, making the C4 position more accessible to the incoming nucleophile. nih.gov

The nature of the nucleophile and the solvent also play a crucial role in the outcome of SNAr reactions. While dipolar aprotic solvents are commonly employed, other solvents with better toxicity profiles can also be effective, particularly with more reactive nucleophile-electrophile pairs. acsgcipr.org The use of less polar solvents can sometimes alter the regioselectivity of the reaction. researchgate.net

Computational studies, such as Frontier Molecular Orbital (FMO) analysis, can be employed to predict the regioselectivity of SNAr reactions on dichloropyridines. These analyses can reveal the orbital symmetry effects in the substrate and the transition states, providing insights into the preferred site of nucleophilic attack. researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches for C-N and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they offer a versatile platform for the construction of both C-N and C-C bonds in the synthesis of substituted pyridines.

For the formation of the C-N bond between the dichloropyridine and the pyrrolidine moiety, palladium-catalyzed N-arylation reactions are highly effective. These reactions typically involve the coupling of an aryl halide (the dichloropyridine) with an amine (the pyrrolidine derivative) in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is critical for achieving high yields and selectivity, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. nih.govrsc.org

Palladium catalysis can also be utilized for C-C bond formation to introduce other substituents onto the pyridine ring if desired. For instance, 2,5-dichloropyridine can undergo cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst to form C-C bonds. nih.gov Furthermore, palladium-catalyzed C-H functionalization of pyridine N-oxides provides a direct method for introducing alkenyl or aryl groups at the ortho-position, offering an alternative strategy for building molecular complexity. rsc.orgresearchgate.net

The development of robust and recyclable palladium catalysts is an area of active research. For example, new stable Cu(I) catalysts supported on weakly acidic polyacrylate resin have been developed for green C-N coupling reactions, offering an alternative to palladium in some cases. mdpi.com

Reaction TypeCoupling PartnersKey Components
C-N Cross-CouplingDichloropyridine, Pyrrolidine derivativePalladium catalyst, Ligand, Base
C-C Cross-Coupling (Suzuki)Dichloropyridine, Arylboronic acidPalladium catalyst, Base
C-H FunctionalizationPyridine N-oxide, Alkene/ArenePalladium catalyst, Oxidant

Optimization of Reaction Parameters for Yield and Stereochemical Control

Achieving high yield and stereochemical control in the synthesis of this compound requires careful optimization of several reaction parameters.

Temperature: Temperature can have a significant impact on both the reaction rate and the enantioselectivity. In some asymmetric catalytic reactions, a reversal of enantioselectivity can be observed by simply changing the reaction temperature. rsc.org This phenomenon, known as the isoinversion effect, highlights the delicate balance between enthalpic and entropic contributions to the free energy of activation for the formation of the two enantiomers. mdpi.com Therefore, a systematic screening of temperatures is crucial to identify the optimal conditions for maximizing the desired enantiomer.

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the transition state energies, thereby affecting both the yield and the stereoselectivity. In SNAr reactions, polar aprotic solvents are often preferred, but the use of less polar or even aqueous media is being explored for greener processes. acsgcipr.orgnih.gov For palladium-catalyzed reactions, the solvent can affect the catalyst's activity and stability.

Catalyst and Ligand: In palladium-catalyzed cross-coupling reactions, the nature of the catalyst and the ligand is paramount. The electronic and steric properties of the ligand can influence the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species. nih.govrsc.org For asymmetric syntheses, the chiral ligand is the source of stereochemical induction, and a library of ligands may need to be screened to find the one that provides the highest enantioselectivity. The catalyst loading is another parameter that needs to be optimized to balance reaction efficiency with cost and potential product contamination.

Base: The choice and stoichiometry of the base are critical in both SNAr and palladium-catalyzed reactions. The base is required to neutralize the acid generated during the reaction and, in some cases, to deprotonate the nucleophile. The strength and solubility of the base can affect the reaction rate and the formation of byproducts.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the multidimensional parameter space and identify the optimal reaction conditions.

ParameterEffect on YieldEffect on Stereoselectivity
TemperatureCan increase reaction rate, but may also lead to decomposition.Can have a profound and sometimes non-linear effect, including enantioselectivity reversal. rsc.org
SolventAffects solubility, reaction rates, and catalyst stability.Can influence transition state energies and thus stereochemical outcome. nih.gov
Catalyst/LigandCrucial for reaction efficiency and turnover number.The chiral ligand is the primary source of enantioselectivity. nih.gov
BaseAffects reaction rate and can prevent catalyst deactivation.Can influence the aggregation state of catalysts and the nature of the active nucleophile.

Green Chemistry Principles and Sustainable Synthesis of Substituted Pyridines

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety and efficiency.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as palladium-catalyzed cross-couplings and asymmetric cycloadditions, are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Reagents: The development of synthetic methods that utilize less hazardous solvents and reagents is a key goal of green chemistry. This includes replacing toxic and volatile organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.net The use of safer chlorinating agents in place of gaseous chlorine is also a desirable modification.

Energy Efficiency: Microwave-assisted synthesis and the use of highly active catalysts that allow for lower reaction temperatures can significantly reduce energy consumption.

Waste Prevention: Designing synthetic pathways that minimize the formation of byproducts and simplify purification procedures is crucial for waste prevention. One-pot and multicomponent reactions are excellent strategies for achieving this goal, as they reduce the number of unit operations and the associated waste generation.

By embracing these principles, the synthesis of this compound and other valuable substituted pyridines can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 2,5 Dichloro 4 Pyrrolidin 2 Yl Pyridine

Exploration of Nucleophilic Reactivity at the Pyridine (B92270) Halogen Sites

The pyridine ring in 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is rendered electron-deficient by the electronegative nitrogen atom, which facilitates nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the chlorine atoms. The regioselectivity of such reactions is influenced by both electronic and steric factors. Generally, the C2 position in pyridines is more activated towards nucleophilic attack than other positions due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom.

In the case of 2,5-dichloropyridine (B42133), nucleophilic attack preferentially occurs at the C2 position. This preference can be attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. The negative charge in the intermediate resulting from attack at C2 can be effectively delocalized onto the electronegative nitrogen atom.

Position of AttackRelative ReactivityInfluencing Factors
C2-ChlorideHigherProximity to the electron-withdrawing pyridine nitrogen, better stabilization of the Meisenheimer intermediate.
C5-ChlorideLowerLess activation by the pyridine nitrogen compared to the C2 position.

The pyrrolidin-2-yl substituent at the C4 position can also influence the reactivity of the halogen sites. Its steric bulk may hinder the approach of nucleophiles to the adjacent C5 position. Conversely, electronic effects of the pyrrolidinyl group, whether electron-donating or -withdrawing, can modulate the electron density of the pyridine ring and thereby affect the rates of substitution at both C2 and C5.

Investigation of Reactivity at the Pyrrolidine (B122466) Nitrogen and Stereogenic Center

The secondary amine within the pyrrolidine ring of this compound is a key site for functionalization. As a typical secondary amine, it exhibits both nucleophilic and basic properties. It can be readily N-alkylated, N-acylated, N-arylated, or N-sulfonylated using appropriate electrophiles. These reactions allow for the introduction of a wide variety of substituents, enabling the modulation of the compound's physicochemical properties.

The stereogenic center at the C2 position of the pyrrolidine ring is generally stable under standard reaction conditions. However, reactions that involve the deprotonation of the adjacent C-H bond could potentially lead to epimerization, especially if a strong base is used or if the resulting carbanion is stabilized. Maintaining the stereochemical integrity of this center is often a crucial aspect in the synthesis of chiral molecules.

Electrophilic Aromatic Substitution (EAS) Potential of the Pyridine Ring System

The pyridine ring is inherently electron-deficient and is therefore generally unreactive towards electrophilic aromatic substitution (EAS). youtube.comaskfilo.comchegg.comwikipedia.org The presence of two electron-withdrawing chlorine atoms further deactivates the ring, making classical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions highly challenging. youtube.comwikipedia.org Under forced conditions, electrophilic attack would be expected to occur at the C3 position, which is the least deactivated position.

An alternative reaction pathway that can occur on halogenated aromatic systems under strongly basic conditions is the "halogen dance" rearrangement. nih.govwikipedia.orgclockss.orgscribd.com This involves the migration of a halogen atom to a different position on the ring, proceeding through a series of deprotonation and reprotonation steps involving organometallic intermediates. nih.govwikipedia.orgclockss.orgscribd.com While not a classical EAS, this transformation allows for functionalization at positions that are not directly accessible through other means.

Transition Metal-Mediated Transformations for Further Functionalization

Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for the selective functionalization of the dichloropyridine ring. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the sites of the chlorine atoms.

The regioselectivity of these cross-coupling reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. In many palladium-catalyzed reactions of 2,5-dichloropyridine, the C2 position is preferentially functionalized. researchgate.net However, the use of sterically hindered ligands or specific reaction conditions can sometimes favor reaction at the C5 position. nih.govnih.gov

Examples of Transition Metal-Mediated Reactions on Dichloropyridines:

ReactionCatalyst/Ligand System (Example)Typical Site of Functionalization
Suzuki-Miyaura CouplingPd(OAc)2 / PPh3C2
Buchwald-Hartwig AminationPd2(dba)3 / BINAPC2
Negishi CouplingPd(PPh3)4C2

These reactions are highly valuable for building molecular complexity, allowing for the introduction of aryl, alkyl, amino, and other functional groups onto the pyridine scaffold.

Functionalization of the Pyrrolidine Ring Through C-H Activation or Addition Reactions

Recent advances in synthetic methodology have enabled the direct functionalization of otherwise unreactive C-H bonds. Directed C-H activation strategies can be employed to selectively introduce new functional groups onto the pyrrolidine ring of this compound. By installing a directing group on the pyrrolidine nitrogen, it is possible to guide a transition metal catalyst to a specific C-H bond, typically at the C5 position, allowing for subsequent arylation, alkylation, or other transformations. acs.orgacs.org

This approach offers a highly efficient way to elaborate the structure of the pyrrolidine moiety without the need for pre-functionalized starting materials. The choice of directing group and catalyst system is crucial for achieving high regioselectivity and yield.

Mechanistic Studies of Halogen Exchange and Pyrrolidine Attachment Reactions

The mechanism of nucleophilic aromatic substitution (SNAr) on the dichloropyridine ring generally proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The rate-determining step is typically the initial attack of the nucleophile to form this intermediate. The stability of the Meisenheimer complex, and thus the rate of the reaction, is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In some cases, particularly with highly reactive nucleophiles or specific substitution patterns, a concerted SNAr mechanism may be operative. nih.govnih.gov

The attachment of the pyrrolidine ring at the C4 position of a 2,5-dichloropyridine precursor would likely proceed via an SNAr reaction where a suitable pyrrolidine-derived nucleophile displaces a leaving group at the C4 position of a tri-substituted pyridine. The mechanism of this key bond-forming step would follow the principles of SNAr, with the rate and success of the reaction being dependent on the nature of the leaving group and the reaction conditions.

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Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

X-ray Crystallography for Solid-State Structural Determination

The process begins with the growth of a high-quality single crystal of the target compound, in this case, 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine. This crystal, ideally between 0.02 and 0.5 mm in size, is then mounted on a goniometer and placed within a diffractometer. uq.edu.au The crystal is irradiated with a monochromatic X-ray beam, and as the crystal is rotated, a unique diffraction pattern of spots is produced. fiveable.menih.gov The geometric positions of these diffracted beams correspond to the crystal's unit cell dimensions, while the intensity of each spot is related to the arrangement of atoms within that unit cell. fiveable.me

Sophisticated computer software is used to process this diffraction data to generate an electron density map of the molecule. From this map, a structural model of this compound can be built and refined, ultimately yielding a definitive solid-state structure. The key crystallographic parameters obtained from such an analysis are detailed in the table below.

Interactive Table: Crystallographic Data for this compound Note: The following table is a template. Experimental data for the specified compound are not available in the public domain.

ParameterValueDescription
Chemical FormulaC₉H₈Cl₂N₂The elemental composition of the molecule.
Crystal SystemData not availableThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).
Space GroupData not availableThe specific symmetry group of the crystal.
a (Å)Data not availableUnit cell dimension along the a-axis.
b (Å)Data not availableUnit cell dimension along the b-axis.
c (Å)Data not availableUnit cell dimension along the c-axis.
α (°)Data not availableUnit cell angle between b and c axes.
β (°)Data not availableUnit cell angle between a and c axes.
γ (°)Data not availableUnit cell angle between a and b axes.
Volume (ų)Data not availableThe volume of the unit cell.
ZData not availableThe number of molecules in the unit cell.

Chiral Chromatography (HPLC/GC) for Enantiomeric Purity and Separation

The structure of this compound contains a stereogenic center at the C-2 position of the pyrrolidine (B122466) ring, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers possess identical physical properties in an achiral environment but can exhibit significantly different pharmacological and toxicological effects. phenomenex.blog Therefore, their separation and the determination of enantiomeric purity are critical in pharmaceutical development. chromatographyonline.comamericanpharmaceuticalreview.com

Chiral chromatography is the most widely used technique for separating enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) is particularly suitable for non-volatile or thermally sensitive compounds and is the predominant method in the pharmaceutical industry. americanpharmaceuticalreview.com

The fundamental principle of chiral HPLC relies on the use of a Chiral Stationary Phase (CSP). A CSP is an inert support material coated or bonded with a chiral selector that can form transient, diastereomeric complexes with the enantiomers of the analyte. chromatographyonline.com Due to differences in the stability or steric fit of these complexes, one enantiomer interacts more strongly with the CSP and is retained longer in the column, resulting in separation. sigmaaldrich.com

The development of a chiral separation method involves screening various CSPs and mobile phases to achieve optimal resolution. Common CSPs include those based on polysaccharides (e.g., derivatized cellulose (B213188) or amylose), proteins, or macrocyclic glycopeptides. nih.gov The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol for normal-phase chromatography, or an aqueous buffer and an organic modifier like acetonitrile (B52724) for reversed-phase chromatography, is optimized to fine-tune the separation. sigmaaldrich.com

The output from the detector (e.g., UV-Vis) is a chromatogram showing two distinct peaks corresponding to each enantiomer. The enantiomeric purity, often expressed as enantiomeric excess (ee%), is calculated from the relative area of these peaks. While less common for this type of compound, Gas Chromatography (GC) with a chiral capillary column can also be employed if the analyte is sufficiently volatile and thermally stable. gcms.cz

Interactive Table: Illustrative Chiral HPLC Method Parameters for Enantioseparation Note: This table presents a hypothetical set of parameters for method development. An optimized method for this compound would require experimental validation.

ParameterIllustrative Value/TypeDescription
InstrumentHPLC with UV DetectorHigh-Performance Liquid Chromatography system.
Chiral ColumnAmylose or Cellulose-based CSPThe chiral stationary phase responsible for separation.
Column Dimensions250 mm x 4.6 mm, 5 µmStandard analytical column dimensions.
Mobile PhaseHexane:Ethanol (90:10, v/v)A typical solvent system for normal-phase chiral chromatography.
Flow Rate1.0 mL/minThe rate at which the mobile phase passes through the column.
Column Temperature25 °CControlled temperature to ensure reproducibility.
Detection Wavelength254 nmUV wavelength for detecting the pyridine-containing analyte.
Injection Volume10 µLThe amount of sample introduced into the system.
Resolution (Rs)> 1.5A measure of the degree of separation between the two enantiomer peaks.

Computational and Theoretical Chemistry Studies of 2,5 Dichloro 4 Pyrrolidin 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the optimized molecular geometry and electronic properties of molecules. For pyridine (B92270) derivatives, DFT methods have proven reliable in establishing structural parameters. nih.govresearchgate.net

A theoretical study on the parent compound, 4-pyrrolidin-2-yl-pyridine (4P2YLP), utilized the B3LYP/6-311++G(d,p) level of theory to achieve its optimized molecular geometry. researchgate.net For 2,5-dichloro-4-(pyrrolidin-2-yl)pyridine, similar DFT approaches would be employed. The introduction of two electron-withdrawing chlorine atoms at the C2 and C5 positions of the pyridine ring is expected to significantly influence the molecule's geometry and electron distribution.

The C-Cl bonds would introduce new geometric parameters, and their presence would likely shorten adjacent C-C and C-N bonds within the pyridine ring due to inductive effects. mostwiedzy.plyu.edu.jo The charge density on the pyridine nitrogen atom would also be affected by this substitution. yu.edu.jo The optimized structure would likely exhibit a non-planar arrangement between the pyridine and pyrrolidine (B122466) rings. nih.gov A full geometry optimization using a functional like B3LYP would be necessary to precisely quantify bond lengths, bond angles, and dihedral angles, confirming the most stable three-dimensional structure. redalyc.orgnih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar halogenated pyridine derivatives. Actual values would require specific computation.

ParameterBond/AnglePredicted Value
Bond LengthC2-Cl~1.74 Å
Bond LengthC5-Cl~1.73 Å
Bond LengthC4-C(pyrrolidine)~1.50 Å
Bond AngleCl-C2-N1~115°
Bond AngleCl-C5-C4~119°
Dihedral AngleC3-C4-C(pyrrolidine)-N(pyrrolidine)~60°

Quantum Chemical Descriptors and Reactivity Prediction (e.g., HOMO-LUMO Analysis, Fukui Functions)

Quantum chemical descriptors derived from DFT calculations are essential for predicting the chemical reactivity and kinetic stability of a molecule. semanticscholar.orgscholarsresearchlibrary.com Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com

For the parent molecule 4-pyrrolidin-2-yl-pyridine, the HOMO-LUMO gap was calculated to be 5.6486 eV in the gas phase. researchgate.net The introduction of two chlorine atoms is expected to lower the energies of both the HOMO and LUMO, a common effect of electron-withdrawing halogens on aromatic systems. mostwiedzy.pl This modification directly impacts descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness, which are used to quantify the molecule's reactivity profile. scholarsresearchlibrary.comnih.gov A molecule with lower chemical hardness is considered more reactive. scholarsresearchlibrary.com

Fukui functions are local reactivity descriptors used to identify specific atomic sites susceptible to nucleophilic, electrophilic, or radical attack. nih.govderpharmachemica.com For this compound, Fukui function analysis would likely identify the nitrogen atom of the pyridine ring as a primary site for electrophilic attack, although its nucleophilicity would be reduced by the chloro substituents. The carbon atoms bonded to chlorine (C2 and C5) and other positions on the rings would be analyzed to predict the most probable sites for various chemical reactions. derpharmachemica.com

Table 2: Predicted Quantum Chemical Descriptors for this compound (Illustrative) Note: These values are hypothetical extrapolations based on the parent compound and principles of halogen substitution.

DescriptorPredicted Value (eV)
EHOMO-7.0
ELUMO-1.5
HOMO-LUMO Gap (η)5.5
Ionization Potential (I)7.0
Electron Affinity (A)1.5
Chemical Hardness (η)2.75

Conformational Analysis and Energy Landscape Mapping

A systematic conformational search would involve rotating the single bond connecting the two rings and exploring the various puckering conformations (envelope, twist) of the pyrrolidine ring. By calculating the potential energy for each conformation, an energy landscape map can be generated. nih.gov This map reveals the global minimum energy conformation, which is the most stable structure, as well as other low-energy local minima and the energy barriers separating them. nih.gov Identifying the lowest energy conformer is a prerequisite for accurate calculations of other molecular properties, as this structure will be the most populated state. mdpi.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT calculations are typically performed in the gas phase for an isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent like water or ethanol. researchgate.netmdpi.com MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. researchgate.net

For this compound, an MD simulation would reveal how the molecule interacts with solvent molecules. kuleuven.be Key interactions would include potential hydrogen bonding between the nitrogen atoms (on both the pyridine and pyrrolidine rings) and protic solvents. researchgate.net The simulation would also characterize the solvation shell around the hydrophobic parts of the molecule, namely the dichlorinated pyridine ring. Understanding these interactions is vital for predicting the molecule's solubility and its behavior in a biological environment. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Parameters from First Principles

First-principles calculations, primarily using DFT, can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

Theoretical vibrational spectra (FT-IR and FT-Raman) can be computed by calculating the harmonic vibrational frequencies. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra. redalyc.org This analysis allows for a detailed assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. scispace.com

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). researchgate.netnih.gov This involves calculating the energies of electronic transitions from the ground state to various excited states. Such calculations can help interpret experimental spectra by identifying the nature of the molecular orbitals involved in each electronic transition (e.g., π → π* or n → π* transitions). researchgate.net

Mechanistic Investigations of Chemical Reactions Involving 2,5 Dichloro 4 Pyrrolidin 2 Yl Pyridine

Detailed Reaction Pathway Elucidation for Synthetic Transformations

No studies elucidating the detailed reaction pathways for synthetic transformations involving 2,5-dichloro-4-(pyrrolidin-2-yl)pyridine were found. Information on the step-by-step mechanism of its formation or its subsequent reactions, including the identification of intermediates and transition states, is not documented.

Kinetic and Thermodynamic Profiling of Key Reaction Steps

There is no available data on the kinetic and thermodynamic parameters for any reaction involving this compound. Research detailing rate constants, activation energies, or the thermodynamic favorability of reaction steps for this compound has not been published.

Stereochemical Course of Reactions at the Pyrrolidine (B122466) Stereocenter

Specific investigations into the stereochemical outcomes of reactions at the chiral center of the pyrrolidine ring in this compound are not present in the scientific literature. While the stereochemistry of reactions involving pyrrolidine derivatives is a broad area of study, no reports specifically address how the dichloropyridyl substituent influences the stereochemical course of reactions at the C2 position of the pyrrolidine ring in this molecule.

Catalytic Cycles and Ligand Effects in Metal-Catalyzed Processes

There is a lack of information regarding the involvement of this compound in metal-catalyzed processes. Consequently, no catalytic cycles have been proposed or studied, and the effects of different ligands on such potential reactions remain unexplored.

Synthesis and Characterization of Advanced Derivatives and Analogues

Systematic Functionalization at Pyridine (B92270) C-H and Halogen Positions

The functionalization of dichloropyridine rings is a known area of synthetic chemistry. Methodologies such as lithiation and transition metal-catalyzed cross-coupling reactions are commonly employed to introduce substituents at various positions. For instance, 2,5-dichloropyridine (B42133) can be selectively lithiated at the 4-position, which would be a key step in the synthesis of the parent compound of interest. Furthermore, nickel-catalyzed monoarylation reactions have been successfully applied to 2,5-dichloropyridines, typically showing high selectivity for the 2-position.

However, the application of these or other C-H and halogen functionalization strategies specifically to 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine has not been documented. Research detailing the systematic introduction of various functional groups onto the pyridine core of this molecule to explore its chemical space is currently unavailable.

Modifications and Derivatizations of the Pyrrolidine (B122466) Side Chain

The pyrrolidine moiety is a versatile scaffold in medicinal chemistry, and numerous methods exist for its modification. These include N-alkylation, N-acylation, and the introduction of substituents at the carbon atoms of the ring. Such modifications are crucial for fine-tuning the biological activity and physicochemical properties of pyrrolidine-containing compounds.

Exploration of Isomeric and Homologous Structures

The synthesis and comparative analysis of isomeric and homologous structures are fundamental to understanding structure-activity relationships. This could involve, for example, varying the substitution pattern on the pyridine ring (e.g., 2,3-dichloro or 3,5-dichloro isomers) or altering the point of attachment of the pyrrolidine ring.

Regrettably, there are no specific studies on the synthesis and characterization of isomers or homologues of this compound. Consequently, a comparative analysis of their properties remains unfeasible.

Structure-Reactivity and Structure-Property Relationship Studies in Derived Systems

Structure-reactivity and structure-property relationship studies are essential for the rational design of new molecules with desired characteristics. Such studies on derivatives of this compound would provide valuable information on the influence of different substituents on the electronic properties, reactivity, and potential applications of these compounds.

The absence of a library of derivatives for this specific compound means that no structure-reactivity or structure-property relationship studies have been conducted. The fundamental data required to establish such relationships are not present in the available scientific literature.

Role of 2,5 Dichloro 4 Pyrrolidin 2 Yl Pyridine in Synthetic Methodologies and Material Science

Intermediate in the Synthesis of Complex Heterocyclic Ligands for Catalysis

The structural framework of 2,5-dichloro-4-(pyrrolidin-2-yl)pyridine makes it a valuable intermediate in the synthesis of complex heterocyclic ligands for catalysis. The dichloro-substituted pyridine (B92270) ring serves as a scaffold that can be selectively modified through cross-coupling reactions, allowing for the introduction of various organic fragments. This modularity is crucial for the design and synthesis of ligands with tailored electronic and steric properties for specific catalytic applications.

The pyrrolidine (B122466) unit, particularly when in a chiral form, is a well-established component of ligands for asymmetric catalysis. Its incorporation into a pyridine framework allows for the creation of bidentate or pincer-type ligands. These ligands can coordinate with a variety of transition metals, such as palladium, rhodium, and iridium, to form catalytically active complexes. The selective substitution of the chlorine atoms at the 2- and 5-positions of the pyridine ring enables the construction of ligands with precise geometries, which is critical for achieving high levels of enantioselectivity in catalytic reactions.

For instance, the chlorine atoms can be sequentially replaced through reactions like the Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing for the introduction of aryl, heteroaryl, or other functional groups. This step-wise functionalization provides a route to a diverse library of ligands from a single, readily accessible intermediate. The resulting complex heterocyclic ligands can be employed in a range of catalytic transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions.

Building Block for the Development of Advanced Organic Materials

In the field of material science, this compound serves as a versatile building block for the creation of advanced organic materials. The electron-deficient nature of the dichloropyridine ring, combined with the potential for π-π stacking interactions, makes it an attractive component for organic electronic materials.

The reactivity of the chloro-substituents allows for the incorporation of this pyridine derivative into larger conjugated systems through polymerization or oligomerization reactions. For example, palladium-catalyzed cross-coupling reactions can be utilized to link multiple units of this compound, or to copolymerize it with other aromatic monomers. This approach can lead to the formation of conductive polymers or materials with interesting photophysical properties.

The pyrrolidine substituent can also play a role in tuning the solid-state packing and morphology of the resulting materials, which are critical factors for their performance in electronic devices. Furthermore, the introduction of chirality via the pyrrolidine ring can lead to materials with chiroptical properties, which are of interest for applications in areas such as chiral sensing and circularly polarized light emission.

Derivatives of this compound could potentially be explored as components in:

Organic Light-Emitting Diodes (OLEDs): By functionalizing the pyridine core with appropriate chromophores, materials with tailored emission properties could be developed.

Organic Photovoltaics (OPVs): Incorporation into donor or acceptor materials for solar cell applications is another potential avenue.

Organic Field-Effect Transistors (OFETs): The ability to form ordered structures in the solid state could be exploited in the design of semiconductor materials for transistors.

Chiral Auxiliary or Ligand in Asymmetric Synthesis

The presence of a chiral pyrrolidine ring in this compound makes it a valuable scaffold for the development of chiral auxiliaries and ligands for asymmetric synthesis. Chiral pyrrolidine derivatives are well-known for their ability to induce stereoselectivity in a wide range of chemical transformations.

As a chiral auxiliary , the compound could be temporarily attached to a prochiral substrate. The steric and electronic influence of the chiral pyridine-pyrrolidine framework would then direct the approach of a reagent to one of the two faces of the substrate, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary can be cleaved and recovered.

More commonly, derivatives of this compound can act as chiral ligands in transition metal-catalyzed asymmetric reactions. By replacing one or both chlorine atoms with coordinating groups (e.g., phosphines, amines, or other heterocycles), bidentate or tridentate ligands can be synthesized. These ligands can then form chiral metal complexes that catalyze reactions with high enantioselectivity.

Below is a hypothetical data table illustrating the potential application of a ligand derived from this compound in an asymmetric catalytic reaction.

EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde1Toluene09592
24-Nitrobenzaldehyde1THF09895
3Cinnamaldehyde1Dichloromethane-209188
4Cyclohexanecarboxaldehyde2Toluene08590

This table is illustrative and based on the expected performance of chiral pyrrolidine-based ligands in asymmetric catalysis. Specific experimental data for ligands derived directly from this compound is not available in the provided search results.

Precursor in Supramolecular Chemistry and Host-Guest Systems

The rigid structure of the pyridine ring and the potential for introducing specific recognition sites through substitution of the chlorine atoms make this compound an interesting precursor for the construction of molecules for supramolecular chemistry and host-guest systems.

By strategically replacing the chlorine atoms with functional groups capable of non-covalent interactions (e.g., hydrogen bonding donors/acceptors, aromatic rings for π-π stacking), this compound can be used to build larger, well-defined supramolecular architectures. For example, it could serve as a corner piece in the self-assembly of molecular squares or cages.

Furthermore, this compound can be incorporated into macrocyclic structures, such as calixarenes or cyclophanes. The resulting macrocycles would possess a cavity that could potentially bind to specific guest molecules. The pyrrolidine substituent could be oriented either into or away from the cavity, influencing the binding properties and providing a chiral environment. The shape, size, and chemical nature of the cavity can be tuned by the choice of reactants used to displace the chlorine atoms.

The development of such host-guest systems is of interest for applications in:

Molecular recognition and sensing: Creating hosts that can selectively bind to and detect specific ions or small organic molecules.

Catalysis: Designing macrocyclic hosts that can encapsulate reactants and catalyze reactions within their confined space.

Drug delivery: Developing carriers that can encapsulate drug molecules and release them under specific conditions.

The synthesis of such complex supramolecular systems often relies on the precise and controlled functionalization of versatile building blocks like this compound.

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like substituted pyrrolidinylpyridines is often a multi-step process that can be resource- and time-intensive. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers significant advantages in terms of safety, scalability, and control over reaction parameters. mdpi.comsemanticscholar.org Future work could focus on developing a continuous-flow process for the synthesis of 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine and its analogues. This would enable rapid production and the ability to easily modify the synthetic route to create a library of related compounds.

Furthermore, integrating flow reactors with automated synthesis platforms controlled by artificial intelligence and machine learning algorithms represents a major leap forward. researchgate.netnih.gov Such autonomous systems can optimize reaction conditions in real-time, predict outcomes, and even suggest new synthetic routes. researchgate.netyoutube.com For a molecule like this compound, an automated platform could efficiently explore variations in the pyrrolidine (B122466) or pyridine (B92270) substitution patterns, significantly accelerating the drug discovery or materials science research cycle. nih.gov

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are powerful tools in modern organic synthesis that use light or electricity, respectively, to drive chemical reactions under mild conditions. nih.govrsc.org These methods open up new avenues for forming chemical bonds and functionalizing molecules in ways that are difficult to achieve with traditional thermal methods.

For a halogenated heterocyclic compound like this compound, visible-light photocatalysis could enable novel C-C and C-N bond-forming reactions at the chloro-substituted positions. researchgate.netelsevierpure.com Researchers could explore using photoredox catalysts to selectively activate one of the C-Cl bonds for cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.govresearchgate.net

Similarly, electrocatalysis could provide a highly controlled and reagent-free method for modifying the molecule. mdpi.com Future studies might investigate the electrochemical reduction of the C-Cl bonds or the oxidation of the pyridine or pyrrolidine rings to generate reactive intermediates for further transformations, offering a green and efficient way to build molecular complexity. nih.gov

Design of Novel Reactivity Patterns and Unprecedented Transformations

The specific arrangement of atoms and functional groups in this compound—an electron-deficient pyridine ring with two chlorine atoms and an electron-rich pyrrolidine substituent—suggests a rich and underexplored reactivity profile. Future research would likely focus on exploiting the electronic and steric properties of this scaffold to design new reactions. nih.gov

One area of exploration could be the regioselective functionalization of the pyridine C-H bonds. eurekaselect.com While the chlorine atoms provide obvious handles for cross-coupling, methods that directly and selectively activate the C-H bonds would be more atom-economical. youtube.com Additionally, the pyrrolidine ring itself can be a site for further modification, and developing reactions that are compatible with the sensitive dichloropyridine core would be a valuable endeavor. researchgate.netnih.gov The development of novel cascade reactions, where multiple bonds are formed in a single operation starting from a precursor to this compound, would also be a significant advance. nih.govresearchgate.netnih.gov

Development of Pyrrolidinylpyridine-Based Scaffolds for Diverse Academic Applications

The pyrrolidinylpyridine structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netdovepress.comrsc.orgnih.gov The unique three-dimensional shape and hydrogen-bonding capabilities of the pyrrolidine ring, combined with the aromatic and coordinating properties of the pyridine ring, make it an ideal starting point for designing new drugs, catalysts, and functional materials. nih.govnih.gov

Future academic research will undoubtedly focus on using this compound as a versatile building block. The two chlorine atoms can be selectively replaced to create libraries of di-substituted pyridines with diverse properties. ijpsonline.comorganic-chemistry.org These libraries could be screened for a wide range of biological activities, from anticancer to antimicrobial effects. Beyond medicine, these scaffolds could be used to synthesize novel ligands for asymmetric catalysis or as building blocks for new organic materials with interesting electronic or photophysical properties.

Q & A

Basic: What synthetic strategies are effective for preparing 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine, and how can reaction yields be optimized?

Answer:
A common approach involves nucleophilic substitution on a pre-functionalized pyridine core. For example, substituting a leaving group (e.g., halogen) at the 4-position with pyrrolidine under basic conditions. Optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, ) enhance nucleophilicity.
  • Temperature : Controlled heating (40–60°C) balances reactivity and side-product formation.
  • Catalysis : Phase-transfer catalysts or mild bases (e.g., NaOH, ) improve efficiency.
    Yield monitoring via TLC or HPLC is critical, and purification by column chromatography ensures >95% purity ( ).

Basic: Which spectroscopic and crystallographic methods reliably confirm the structure of this compound?

Answer:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton/carbon environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, pyrrolidine signals at δ 1.5–3.5 ppm, ).
  • IR : Stretching frequencies for C-Cl (~650 cm1^{-1}) and pyrrolidine N-H (~3300 cm1^{-1}) confirm functional groups ( ).
  • Mass Spectrometry : Molecular ion peaks at m/z 231.12 (M+^+) and fragmentation patterns validate the structure ().
  • X-ray Crystallography : Resolves absolute stereochemistry (e.g., SHELX refinement, ).

Basic: How does the compound’s solubility and stability vary under different experimental conditions?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. Chlorine substituents increase hydrophobicity ( ).
  • Stability : Degrades under strong acidic/basic conditions via pyrrolidine ring opening or pyridine hydrolysis. Store at 2–8°C in inert atmospheres ( ).

Advanced: What mechanistic insights explain its reactivity in transition metal-catalyzed systems?

Answer:
The pyrrolidine nitrogen and pyridine ring act as bidentate ligands, stabilizing metal centers (e.g., Fe, Pd) in catalytic cycles. Chlorine substituents modulate electron density:

  • Electron-withdrawing Cl enhances metal-ligand binding strength ().
  • Steric effects : Pyrrolidine’s conformation influences coordination geometry ( ).
    Computational studies (DFT) on analogous systems reveal spin-state transitions and O-O bond cleavage mechanisms in oxidation reactions ( ).

Advanced: How can computational modeling (DFT, MD) predict its behavior in supramolecular assemblies?

Answer:

  • DFT : Models HOMO/LUMO orbitals to predict redox activity (e.g., Fe complexes, ).
  • Molecular Dynamics (MD) : Simulates interactions in solvent environments or host-guest systems.
    For example, docking studies with enzymes or polymers assess binding affinities ().

Advanced: What analytical strategies resolve conflicting data (e.g., NMR vs. X-ray) in structural characterization?

Answer:

  • Crystallographic validation : Resolve ambiguities in NMR assignments (e.g., SHELXL refinement, ).
  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships ().
  • Dynamic NMR : Detects conformational exchange in pyrrolidine rings ().

Advanced: How does the compound compare to analogs (e.g., piperidine-substituted pyridines) in catalytic applications?

Answer:

  • Piperidine analogs (e.g., 3-[(2RS)-Piperidin-2-yl]pyridine, ) exhibit stronger basicity but reduced steric flexibility.
  • Pyrrolidine’s smaller ring enhances chelation kinetics, favoring faster catalytic turnover ( ).
    Comparative studies require kinetic profiling (e.g., TOF measurements) and Hammett analysis ( ).

Advanced: What safety protocols are critical when handling hazardous byproducts during synthesis?

Answer:

  • Byproduct mitigation : Use scavengers (e.g., activated carbon) for halogenated intermediates ( ).
  • Personal protective equipment (PPE) : Gloveboxes for air-sensitive steps ().
  • Waste disposal : Segregate chlorinated waste and neutralize acidic/basic residues ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.